molecular formula C15H14O2 B184856 Methyl 3-(4-methylphenyl)benzoate CAS No. 114772-33-7

Methyl 3-(4-methylphenyl)benzoate

Cat. No. B184856
CAS RN: 114772-33-7
M. Wt: 226.27 g/mol
InChI Key: HCYLHRKOAGCJRM-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylphenyl)benzoate is an ester. The structure of this compound resembles phenyl benzoate and 4-methoxyphenyl benzoate in terms of similar geometric parameters . The dihedral angle between the phenyl and benzene rings in 4-methylphenyl benzoate is 60.17 (7)° .


Synthesis Analysis

Esters like this compound can be synthesized from carboxylic acids reacting with alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters .


Molecular Structure Analysis

The molecular formula of this compound is C15H14O2 . The structure of this compound resembles phenyl benzoate and 4-methoxyphenyl benzoate . The dihedral angle between the phenyl and benzene rings in 4-methylphenyl benzoate is 60.17 (7)° .


Chemical Reactions Analysis

Esters can undergo several reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . They can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . Esters can also be reduced to form alcohols or aldehydes depending on the reducing agent . They also react with organometallic compounds to form tertiary alcohols .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.27 . It is a solid at room temperature .

Safety and Hazards

Methyl 3-(4-methylphenyl)benzoate is combustible . It is harmful if swallowed and harmful to aquatic life . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . Containers may explode when heated .

Future Directions

As an ester, Methyl 3-(4-methylphenyl)benzoate has potential applications in various fields. Esters are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils . Esters are also present in a number of important biological molecules and have several commercial and synthetic applications . For example, polyester molecules make excellent fibers and are used in many fabrics . A knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels .

properties

IUPAC Name

methyl 3-(4-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYLHRKOAGCJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362736
Record name Methyl 3-(4-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114772-33-7
Record name Methyl 3-(4-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of methyl 3-iodobenzoate (26.1 g) in 4-iodotoluene (21.9 g) was added copper powder (31.8 g) gradually at 180°-190° C. The mixture was then stirred for 6 hours at 200°-210° C. The reaction mixture was cooled to room temperature, to which was added toluene. Insoluble materials were filtered off, and the filtrate was concentrated to dryness. The residue was purified by column chromatography on silica gel to afford the title compound as a colorless oil (6.61 g, 29%).
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
31.8 g
Type
catalyst
Reaction Step Three
Yield
29%

Synthesis routes and methods II

Procedure details

To a stirred solution of 25.2 g of methyl 3-iodobenzoate and 21.0 g of 4-iodotoluene at 180°-190° under nitrogen was added 30.3 g of copper powder portionwise over 1 hour. When approximately one-third of the copper had been added, the reaction initiated and the temperature increased spontaneously to 240°. The mixture was allowed to cool to 210°, then was held at 210° during the addition of the remaining copper and for an additional hour. The mixture was allowed to cool to room temperature and was filtered employing benzene as solvent; the resulting filtrate was concentrated in vacuum to provide the crude product. Column chromatography on silica gel (elution=50-100% benzene/hexane) followed by distillation furnished 7.60 g of methyl 4'-methylbiphenyl-3-carboxylate [bp: 114°-115° C. (0.025 torr)] as a colorless oil; NMR (200 MHz, CDCl3): δ 8.27 (br S, 1H); 7.99 (d, 1H); 7.77 (d, 1H); 7.50 (t, 1H); 7.39 (A2B2, 4H); 3.94 (s, 3H); 2.41 (s, 3H).
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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